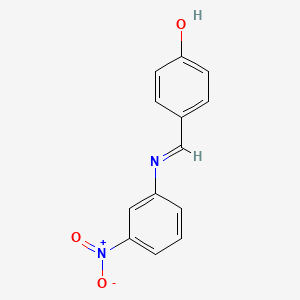
alpha-(3-Nitrophenylimino)-P-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-Nitrophenylimino)-P-cresol: is an organic compound with the molecular formula C13H10N2O3 It is a derivative of cresol, where the hydrogen atom in the para position is replaced by a 3-nitrophenylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3-Nitrophenylimino)-P-cresol typically involves the condensation reaction between 3-nitroaniline and p-cresol. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. The process can be summarized as follows:
Condensation Reaction: 3-nitroaniline reacts with p-cresol in the presence of an acid catalyst.
Reaction Conditions: The reaction is typically conducted at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-(3-Nitrophenylimino)-P-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation Products: Nitro and hydroxyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and other substituted derivatives.
Scientific Research Applications
Alpha-(3-Nitrophenylimino)-P-cresol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-(3-Nitrophenylimino)-P-cresol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The nitro group plays a crucial role in its reactivity, influencing its interaction with enzymes and other proteins.
Comparison with Similar Compounds
Alpha-(3-Nitrophenylimino)-Ortho-Cresol: Similar structure but with the nitrophenylimino group in the ortho position.
Alpha-(3-Nitrophenylimino)-Meta-Cresol: Similar structure but with the nitrophenylimino group in the meta position.
Alpha-(4-Nitrophenylimino)-P-cresol: Similar structure but with the nitrophenylimino group in the para position.
Uniqueness: Alpha-(3-Nitrophenylimino)-P-cresol is unique due to its specific structural configuration, which influences its chemical reactivity and potential applications. The position of the nitrophenylimino group significantly affects its electronic properties and interactions with other molecules, making it distinct from its isomers.
Properties
CAS No. |
17065-00-8 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-[(3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-6-4-10(5-7-13)9-14-11-2-1-3-12(8-11)15(17)18/h1-9,16H |
InChI Key |
OXFQFCDTVMAGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


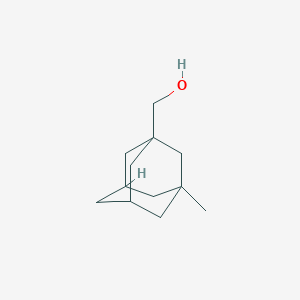
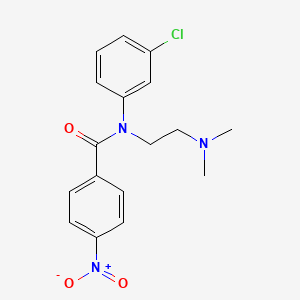
![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


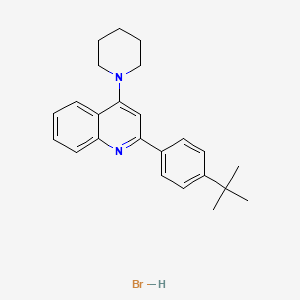
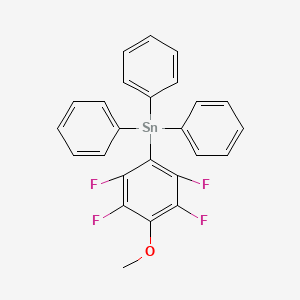
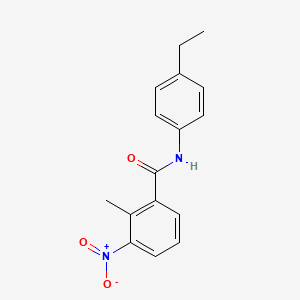
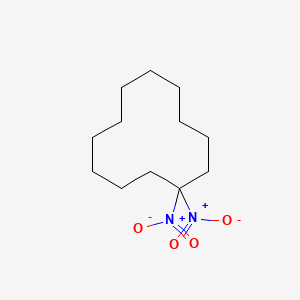
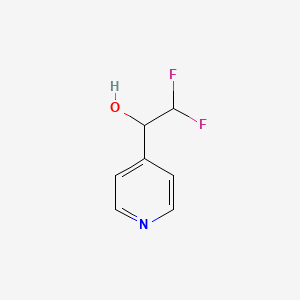
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
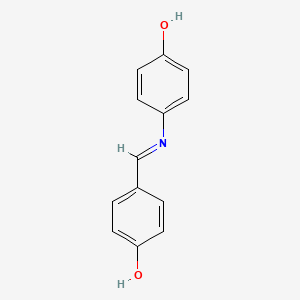
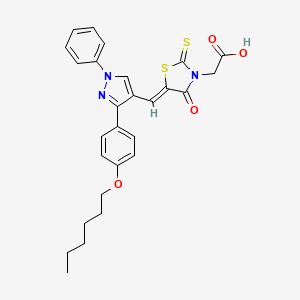
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
